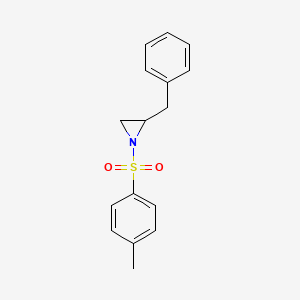

2-benzyl-1-tosylaziridine

Description

Significance of Aziridines as Strained Nitrogen Heterocycles

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are of considerable interest in organic synthesis. benthamdirect.combas.bgresearchgate.net Their significance stems from the inherent strain in their three-membered ring, which makes them highly reactive intermediates. benthamdirect.comresearchgate.net This reactivity allows for a variety of ring-opening reactions, providing access to a diverse array of nitrogen-containing molecules. benthamdirect.comresearchgate.net The ability of aziridines to act as precursors to more complex structures has established them as valuable building blocks in the synthesis of natural products and pharmacologically active compounds. bas.bg The strain energy of the aziridine (B145994) ring facilitates reactions with a wide range of nucleophiles and electrophiles, leading to the formation of stable ring-opened products. benthamdirect.com

Overview of N-Sulfonylaziridines as Activated Substrates in Organic Synthesis

Among the various types of aziridines, N-sulfonylaziridines have emerged as particularly useful substrates in organic synthesis. The electron-withdrawing nature of the sulfonyl group activates the aziridine ring, enhancing its susceptibility to nucleophilic attack. acs.org This activation facilitates ring-opening reactions that might otherwise be difficult with non-activated aziridines. acs.org N-sulfonylaziridines are known to undergo anionic ring-opening polymerizations to produce polysulfonylaziridines. researchgate.net Furthermore, the tosyl group (p-toluenesulfonyl) is a common activating group that can be readily introduced and, in some cases, subsequently removed, adding to the synthetic utility of these compounds. researchgate.net Their reactions are often highly regioselective and stereoselective, making them valuable in asymmetric synthesis for the creation of chiral molecules. ias.ac.incaltech.edu

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-13-7-9-16(10-8-13)20(18,19)17-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISURUORMAKCTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326883 | |

| Record name | 2-Benzyl-1-(4-methylbenzene-1-sulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71535-50-7 | |

| Record name | 2-Benzyl-1-(4-methylbenzene-1-sulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2 Benzyl 1 Tosylaziridine

The synthesis of 2-benzyl-1-tosylaziridine has been accomplished through various methods. One common approach involves the aziridination of an alkene. For instance, the reaction of allylbenzene (B44316) with an iminoiodinane in the presence of a suitable catalyst can yield this compound. beilstein-journals.org Another established method is the reaction of an N-sulfonylimine with iodomethyllithium, which provides a direct route to the corresponding N-sulfonylaziridine. amazonaws.comresearchgate.net

| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |

| Allylbenzene | Iminoiodinane | This compound | 53 | beilstein-journals.org |

| 2-Phenyl-N-tosylethanimine | CH₂I₂, MeLi, THF, 0 °C | This compound | - | amazonaws.com |

Physical and Spectroscopic Properties

2-benzyl-1-tosylaziridine is typically a white solid at room temperature. beilstein-journals.orgcookechem.com Its physical and spectroscopic properties have been well-documented in the scientific literature.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₂S | sigmaaldrich.comchemspider.com |

| Molecular Weight | 287.38 g/mol | sigmaaldrich.com |

| Melting Point | 92-94 °C | cookechem.comsigmaaldrich.com |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.69 (d, J = 8.2 Hz, 2H), 7.21 (d, J = 8.2 Hz, 2H), 7.18–7.13 (m, 3H), 7.06–7.02 (m, 2H), 2.98–2.92 (m, 1H), 2.84–2.79 (dd, J = 14.5, 5.2 Hz, 1H), 2.71–2.65 (m, 2H), 2.42 (s, 3H), 2.16 (d, J = 4.5 Hz, 1H) | beilstein-journals.org |

| Optical Activity [α]20/D | +8.8° (c = 1.3 in toluene) for (S)-enantiomer | sigmaaldrich.com |

Stereochemical Aspects and Asymmetric Transformations Involving 2 Benzyl 1 Tosylaziridine

Enantioselective Synthesis of 2-Benzyl-1-tosylaziridine Enantiomers

The synthesis of enantiomerically pure (R)- and (S)-2-benzyl-1-tosylaziridine is paramount for its application in asymmetric synthesis. Various catalytic asymmetric aziridination methods have been developed to achieve this. These methods often employ transition metal catalysts complexed with chiral ligands to induce enantioselectivity in the reaction between a nitrene source and an alkene.

Several transition metal-based chiral catalysts, including those based on manganese, iron, copper, rhodium, and cobalt, have proven effective in catalyzing asymmetric olefin aziridination. nih.gov For instance, iron(II) triflate in combination with chiral PyBOX ligands can catalyze the enantioselective aziridination of styrene (B11656), although the enantiomeric excess (ee) can vary. rsc.org Rhodium-catalyzed aziridination of styrene derivatives has also been explored, with the stereochemical outcome being highly dependent on the specific substrate and catalyst used. researchgate.net Copper(I) and (II) salts are also effective catalysts for alkene aziridination. thieme-connect.de The use of chiral bis(dihydrooxazole) ligands with copper catalysts has been shown to effect enantioselective aziridination of a range of alkenes. thieme-connect.de

A notable approach involves the use of a planar chiral rhodium indenyl catalyst, which has demonstrated high enantioselectivity in the aziridination of unactivated terminal alkenes. acs.org This method is particularly valuable as it provides access to a broad range of enantioenriched aziridines under mild conditions. acs.org Furthermore, substrate-directed strategies, where a chiral auxiliary on the substrate controls the stereochemical outcome, have also been investigated for enantioselective aziridination. acs.org

The following table summarizes selected examples of enantioselective aziridination reactions to produce chiral aziridines.

| Catalyst System | Alkene | Nitrene Source | Enantiomeric Excess (ee) | Reference |

| Iron(II) triflate / (S,S)-i-Pr-PyBOX | Styrene | PhINTs | 6-40% | rsc.org |

| [Co(P1)] | Styrene | 2,4,6-trifluorophenyl azide | 66% | nih.gov |

| [Co(P2)] | Styrene | 2,4,6-trifluorophenyl azide | 73% | nih.gov |

| Cu(OTf)₂ / Chiral Bis(dihydrooxazole) | Styrene | PhI=NTs | 94% | thieme-connect.de |

| Planar Chiral Rhodium Indenyl Catalyst | Unactivated Alkenes | Hydroxylamine derivatives | High | acs.org |

| Rh₂(esp)₂ / Chiral Lactam | Alkenyl Alcohols | Not Specified | High | acs.org |

Diastereoselective Control in Synthetic Routes

Diastereoselective control is crucial when the synthesis of a specific diastereomer of a product is desired. In the context of this compound, diastereoselectivity can be achieved in several ways, including the reaction of a chiral aziridine (B145994) with a prochiral nucleophile or the reaction of a racemic aziridine with a chiral nucleophile.

One example of diastereoselective synthesis involves the reaction of 2-azaallyl anions with terminal aryl-substituted tosylaziridines. acs.org These reactions have been shown to proceed with high diastereoselectivity, favoring the syn-diastereomer, and can be used to generate 1,3-diamines with multiple contiguous stereogenic centers. acs.org The stereochemical outcome of these reactions is often influenced by the substituents on both the aziridine and the nucleophile. acs.org

The diastereoselectivity of aziridination reactions can also be controlled. For example, the copper-catalyzed aziridination of alkenes using chiral nitrenes generated from sulfonimidamides can achieve good levels of asymmetric induction, particularly with electron-poor olefins. conicet.gov.ar

Regio- and Stereoselectivity in Ring-Opening Reactions

The ring-opening of this compound is a powerful transformation for the synthesis of a variety of nitrogen-containing compounds. The regioselectivity (which carbon of the aziridine ring is attacked) and stereoselectivity (the stereochemical outcome of the attack) are key considerations in these reactions.

Influence of Electronic and Steric Factors on Regioselectivity

The regioselectivity of the nucleophilic ring-opening of this compound is governed by a combination of electronic and steric factors. The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the aziridine ring for nucleophilic attack. nih.gov

Generally, in activated aziridines like this compound, nucleophilic attack is favored at the more substituted (benzylic) carbon atom. acs.orgugent.be This preference is attributed to the stabilization of the partial positive charge that develops at the benzylic position in the transition state. ugent.be For example, the reaction of 2-phenyl-1-tosylaziridine with various nucleophiles under acidic or Lewis acidic conditions typically results in exclusive attack at the benzylic carbon. ugent.bersc.org

However, the nature of the nucleophile and the reaction conditions can influence the regioselectivity. In some cases, particularly with sterically demanding nucleophiles or under specific catalytic conditions, attack at the less substituted carbon can be observed. nih.gov For instance, in the nickel-catalyzed cross-coupling of aliphatic N-tosylaziridines with organozinc reagents, the reaction occurs with complete regioselectivity at the less hindered C-N bond. nih.gov

The following table illustrates the regioselectivity of ring-opening reactions of substituted N-tosylaziridines with different nucleophiles.

| Aziridine | Nucleophile/Catalyst | Major Regioisomer | Reference |

| 2-Phenyl-1-tosylaziridine | Indoles / Gold(I) | Attack at benzylic carbon | rsc.org |

| 2-Methyl-1-tosylaziridine | Indoles / Gold(I) | Mixture of regioisomers | rsc.org |

| Aliphatic N-tosylaziridines | Alkylzinc reagents / Nickel | Attack at less hindered carbon | nih.gov |

| 2-Phenyl-1-tosylaziridine | Aldehydes / Nickel/Photo-cocatalyst | Attack at benzylic carbon | acs.org |

| 2-Alkyl-N-tosylaziridines | Acid Anhydride / TBD | Attack at less substituted carbon | nih.gov |

Inversion versus Retention of Configuration in Nucleophilic Attack

The stereochemical outcome of nucleophilic attack on this compound can result in either inversion or retention of the configuration at the stereocenter. The predominant pathway is typically an S_N2-type mechanism, which proceeds with inversion of configuration. mdpi.comias.ac.in

Retention of configuration is less common but can occur through a double inversion mechanism or other pathways. researchgate.net For example, ring expansion of an N-acyl aziridine to an oxazolidinone, followed by hydrolysis, results in a formal ring-opening with retention of configuration. msu.edu

Kinetic Resolution Strategies for Aziridines

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. In the context of this compound, kinetic resolution can be achieved by reacting the racemic aziridine with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

A highly efficient kinetic resolution of racemic 2-aryl-N-tosylaziridines has been achieved through a chiral Lewis acid-promoted ring-opening reaction with mercaptobenzothiazoles as nucleophiles. researchgate.net This method allows for the isolation of both the enantioenriched β-amino thioether product and the unreacted enantioenriched aziridine. researchgate.net Another example is the Ag(I)-catalyzed enantioselective ring-opening of N-tosylaziridines with amines, which can be applied to the kinetic resolution of 2-aryl-N-tosylaziridines. rsc.org

Stereoconvergent Mechanistic Pathways

Stereoconvergent reactions are those in which both enantiomers of a racemic starting material are converted into a single enantiomer of the product. This is a highly desirable transformation as it can theoretically provide a 100% yield of a single enantiomeric product from a racemic mixture.

A nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides has been reported to proceed through a stereoconvergent mechanism. princeton.edu In this process, a chiral bioxazoline ligand for nickel is used to control the stereochemical outcome, allowing for the synthesis of highly enantioenriched 2-arylphenethylamines from racemic aziridines. princeton.edu Mechanistic studies suggest that this transformation involves a process where the stereochemistry of the product is determined by the chiral ligand, regardless of the starting stereochemistry of the aziridine. uzh.ch This stereoconvergence is a key feature that makes the reaction particularly useful for asymmetric synthesis. uzh.ch

Applications of 2 Benzyl 1 Tosylaziridine As a Synthetic Building Block

Preparation of Chiral Amino Alcohol Derivatives

The ring-opening of N-tosylaziridines with oxygen-based nucleophiles is a fundamental strategy for the synthesis of protected 1,2-amino alcohols and their ether derivatives. These motifs are prevalent in numerous bioactive compounds and serve as crucial chiral ligands and catalysts. researchgate.net The reaction of 2-benzyl-1-tosylaziridine with alcohols or carboxylic acids, often catalyzed by a Lewis acid, proceeds via a nucleophilic attack at the C2 (benzylic) position to yield the corresponding β-amino ether or β-amino ester derivatives.

Research has demonstrated that various catalytic systems can facilitate this transformation. For instance, phosphomolybdic acid supported on silica (B1680970) gel has been used as an environmentally benign catalyst for the regioselective opening of activated aziridines with alcohols at ambient temperature, affording β-amino derivatives in good yields. researchgate.net Similarly, zwitterionic salts have been shown to catalyze the regioselective ring-opening of aryl N-tosylaziridines with nucleophiles like methanol (B129727), ethanol, and acetic acid, consistently yielding products from the attack at the benzylic position. rsc.org

Table 1: Ring-Opening of Aryl N-Tosylaziridines with Oxygen Nucleophiles This table presents representative data for aryl N-tosylaziridines, which exhibit reactivity patterns analogous to this compound.

| Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | Zwitterionic salt, 85 °C | β-Amino ether | Good | rsc.org |

| Ethanol | Zwitterionic salt, 85 °C | β-Amino ether | Good | rsc.org |

| Acetic Acid | Zwitterionic salt, 85 °C | β-Amino ester | 80-82 | rsc.org |

| Alcohols | Cu(I) or Ag(I) / Chiral Ligand | Chiral β-Amino ether | 47-98 | researchgate.net |

The development of asymmetric catalytic systems enables the synthesis of chiral vicinal amino alcohol derivatives from racemic or meso-aziridines. researchgate.net Catalytic systems involving chiral ligands paired with metal salts like Cu(I) or Ag(I) can achieve kinetic resolution or dynamic kinetic asymmetric transformation (DyKAT) of racemic aziridines, providing enantioenriched products. researchgate.net

Synthesis of Enantiopure 1,2-Diamines

Enantiopure 1,2-diamines are critical structural motifs in a vast number of biologically active compounds, commercial drugs, chiral ligands, and organocatalysts. researchgate.netrsc.org The nucleophilic ring-opening of aziridines with amine nucleophiles (aminolysis) represents one of the most direct and efficient methods for their synthesis. researchgate.net

The reaction of this compound with various amines, such as anilines or aliphatic amines, can be catalyzed to produce vicinal diamines. Silver(I)-catalyzed enantioselective ring-opening of N-tosylaziridines has been shown to be a powerful method. For example, using a catalyst system of a silver(I) salt with a chiral diphosphine ligand like (S)-DTBM-Segphos, the kinetic resolution of 2-aryl-N-tosylaziridines with amine nucleophiles can furnish enantioenriched 1,2-diamines with excellent yields and regioselectivity. researchgate.netrsc.org This methodology has been successfully applied on a gram scale, highlighting its synthetic utility. rsc.org

Table 2: Silver-Catalyzed Kinetic Resolution of 2-Phenyl-1-tosylaziridine with an Amine

| Amine Nucleophile | Catalyst System | Product Type | Scale | Reference |

|---|---|---|---|---|

| 4-Methoxyaniline | AgSbF₆ / (S)-DTBM-Segphos | Chiral 1,2-Diamine | 3 mmol | rsc.org |

These catalytic methods are advantageous as they provide access to 1,2-diamines with two differently substituted amino groups, which are valuable for further synthetic modifications. researchgate.net

Formation of Tryptamine (B22526) Derivatives

Tryptamine derivatives are a class of compounds with significant biological effects, found in both naturally occurring alkaloids and synthetic drugs. rsc.org A highly effective method for their synthesis is the regioselective nucleophilic ring-opening of activated aziridines, such as this compound, with indoles. rsc.org

This reaction is typically catalyzed by a Lewis acid. Gold(I) catalysts have been identified as superior for this transformation, requiring lower catalyst loadings and providing higher yields compared to other metal-based Lewis acids. rsc.org When using 2-phenyl-N-tosylaziridine, the reaction with various substituted indoles proceeds with complete regioselectivity, with the indole (B1671886) nucleophile attacking the benzylic carbon of the aziridine (B145994) ring. rsc.org Furthermore, if an enantiomerically pure aziridine is used, the reaction occurs with complete stereocontrol, yielding optically active tryptamine derivatives. rsc.org

Table 3: Gold-Catalyzed Synthesis of Tryptamines from Indoles and 2-Phenyl-N-tosylaziridine

| Indole | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Indole | [Au(JohnPhos)NTf₂] | N-(2-(1H-indol-3-yl)-2-phenylethyl)-4-methylbenzenesulfonamide | 92 | rsc.org |

| 5-Methoxy-1H-indole | [Au(JohnPhos)NTf₂] | N-(2-(5-methoxy-1H-indol-3-yl)-2-phenylethyl)-4-methylbenzenesulfonamide | 95 | rsc.org |

| 6-Chloro-1H-indole | [Au(JohnPhos)NTf₂] | N-(2-(6-chloro-1H-indol-3-yl)-2-phenylethyl)-4-methylbenzenesulfonamide | 89 | rsc.org |

The reaction tolerates a range of substituents on the indole nucleus, including both electron-donating and electron-withdrawing groups, making it a versatile method for accessing a diverse library of tryptamine derivatives. rsc.org

Derivatization to Homoallylic Amines and Pyrrolidines

This compound serves as a precursor for the synthesis of both acyclic and cyclic nitrogen-containing structures, notably homoallylic amines and pyrrolidines.

Homoallylic Amines: These structures are important motifs in pharmacologically active molecules. uzh.ch They can be synthesized via the cross-coupling of aryl aziridines with various reagents. An electrochemically driven, nickel-catalyzed cross-coupling of 2-phenyl-1-tosylaziridine with alkenyl bromides has been developed to produce enantioenriched β-aryl homoallylic amines with excellent stereocontrol. uzh.ch This method avoids stoichiometric metal reductants and proceeds under mild conditions. uzh.ch Another approach involves the regioselective opening of the aziridine ring with allylmagnesium bromide, which has been used as a key step in the synthesis of N-tosyl bis-homoallyl amines. scispace.com

Pyrrolidines: The pyrrolidine (B122466) scaffold is a prevalent structural unit in pharmaceuticals and natural products. nih.gov One strategy for its synthesis involves a formal [3+2] cycloaddition of aziridines with alkenes, often catalyzed by palladium. arkat-usa.org Another innovative method involves the iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes. scispace.com These amino alkene precursors can be prepared from β-amino alcohols via the formation of an N-tosyl aziridine, such as this compound, followed by a regioselective ring-opening with an allyl Grignard reagent. scispace.com A Rh(III)-catalyzed formal [4+1] approach has also been developed where an unactivated alkene reacts to form an N-tosyl aziridine in situ, which then undergoes an acid-promoted ring expansion to form the pyrrolidine ring. nih.gov

Utility in the Synthesis of Unnatural Amino Acids

Unnatural amino acids are vital components in protein engineering, drug design, and medicinal chemistry. researchgate.netnih.gov The ring-opening of aziridine derivatives provides a powerful entry point for the synthesis of these valuable molecules. researchgate.net Specifically, this compound can act as a chiral electrophilic glycine (B1666218) or alanine (B10760859) equivalent.

The nucleophilic ring-opening of the aziridine ring allows for the introduction of various side chains. For example, the reaction of an enantiopure aziridine-2-carboxamide with methanol led to the formation of O-methyl-l-serine, a non-proteinogenic amino acid. acs.org While many methods start from glycine equivalents, the use of a pre-formed aziridine ring like this compound allows for the stereocontrolled installation of both the amino group and a carbon side chain derived from the ring-opening nucleophile. This strategy is a key part of synthesizing complex unnatural amino acids. organic-chemistry.orgqyaobio.com

Access to Diversified Nitrogen-Containing Heterocyclic Scaffolds

Beyond the specific examples above, this compound is a gateway to a broader diversity of nitrogen-containing heterocyclic scaffolds through ring-opening and ring-expansion reactions. arkat-usa.orgresearchgate.net Aziridines are known to be precursors for four- to seven-membered heterocycles. arkat-usa.org

Examples of such transformations include:

Imidazolidines: A copper-catalyzed reaction between N-tosylaziridines and imines can produce 2-substituted imidazolidines, effectively transforming a three-membered ring into a five-membered one. nih.gov

Tetrahydropyrimidines: N-tosylazetidines, which can be synthesized from γ-amino alcohols, undergo a [4+2] cycloaddition with nitriles mediated by Zn(OTf)₂ to yield substituted tetrahydropyrimidines. iitk.ac.in While this starts from an azetidine, the underlying principle of using a strained N-heterocycle as a dipole equivalent is analogous to aziridine chemistry.

Azomethine Ylides: N-substituted aziridines can undergo thermal or photochemical ring-opening to form azomethine ylides. These ylides can be trapped in a [3+2] cycloaddition with various dipolarophiles like alkenes or alkynes to construct pyrrolidine rings and other five-membered heterocycles. arkat-usa.orgwikipedia.org

This versatility underscores the importance of this compound as a pivotal intermediate, enabling access to a wide range of complex molecular architectures relevant to medicinal chemistry and materials science. nih.gov

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has been instrumental in probing the reactivity of N-tosylaziridines. While direct DFT studies on 2-benzyl-1-tosylaziridine are not extensively documented in the reviewed literature, comprehensive computational analyses of closely related analogs, such as 2-bromomethyl-1-tosylaziridine and 2-phenyl-1-tosylaziridine, provide significant insights into the factors governing their reactivity.

A comparative DFT study on the reactivity of activated 2-bromomethyl-1-tosylaziridine and non-activated 1-benzyl-2-(bromomethyl)aziridine (B2829463) with sodium methoxide (B1231860) revealed that the activation by the N-tosyl group is crucial for the feasibility of the ring-opening reaction. acs.orgresearcher.life The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the aziridine (B145994) ring carbons, making them more susceptible to nucleophilic attack. ugent.be

In the context of ring-opening reactions of 2-phenyl-N-tosylaziridine with zinc(II) halides, the reaction is proposed to proceed through an SN2-type pathway. ias.ac.in This is in contrast to mechanisms involving stable 1,3-dipolar intermediates. ias.ac.in For this compound, experimental observations suggest a reversal of regioselectivity in halide-induced ring-opening compared to the 2-phenyl analog, with the nucleophile preferentially attacking the less substituted carbon. ias.ac.in This highlights that while the tosyl group activates the ring, the nature of the C2 substituent (benzyl vs. phenyl) plays a critical role in directing the outcome of the reaction.

Analysis of Reaction Path Energetics and Transition States

The analysis of reaction path energetics and the characterization of transition states are fundamental to understanding reaction mechanisms and predicting product distributions. Computational studies on N-tosylaziridines have focused on elucidating the energy profiles of various reaction pathways, particularly for nucleophilic ring-opening reactions.

For the reaction of 2-bromomethyl-1-tosylaziridine with sodium methoxide, DFT calculations have been used to determine the energy barriers for both direct displacement of the bromide and the ring-opening of the aziridine. acs.orgresearcher.life These calculations indicate that while the barriers for direct displacement are comparable between activated and non-activated aziridines, the ring-opening pathway is energetically feasible only for the activated species. acs.orgresearcher.life

A computational study on the rearrangement of benzyl-substituted aziridines to phenethylamine (B48288) derivatives proposed the involvement of a phenonium ion intermediate. nih.gov DFT analysis supported the viability of this intermediate and provided insight into the regioselectivity of the ring-opening. nih.gov Although this study did not specifically use the N-tosyl derivative, it underscores the potential for complex mechanistic pathways in benzyl-substituted aziridines.

The following table presents hypothetical energetic data for the ring-opening of a generic 2-substituted-N-tosylaziridine to illustrate the kind of information obtained from such studies.

| Reaction Pathway | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

|---|---|---|

| Path A: Attack at C2 (benzylic carbon) | Transition State (TS1) | +18.5 |

| Product A | -5.2 | |

| Path B: Attack at C3 (unsubstituted carbon) | Transition State (TS2) | +20.1 |

| Product B | -4.8 |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound. It serves to demonstrate the type of data generated in computational studies of reaction path energetics.

Characterization of Intramolecular Interactions (e.g., π-π Stacking)

The presence of multiple aromatic rings in molecules like this compound (the benzyl (B1604629) group and the tosyl group) allows for the possibility of intramolecular non-covalent interactions, such as π-π stacking. These interactions, though weak, can influence the conformation of the molecule and its intermediates, potentially affecting reactivity and selectivity.

While a specific study on the intramolecular interactions within this compound was not found, a detailed computational analysis was performed on the more complex 1-benzyl-1-(α-(R)-methylbenzyl)-2(S)-(phenoxymethyl)aziridinium ion. ugent.benih.gov This study investigated intramolecular π-π stacking interactions at various levels of theory suitable for describing dispersive forces. The results indicated that a T-stacking conformation was the most stable. ugent.benih.gov In this arrangement, the edge of one aromatic ring is oriented towards the face of another. Such interactions can play a role in dictating the preferred geometry of transition states and, consequently, the stereochemical outcome of a reaction.

The potential for such interactions in this compound is significant and warrants further computational investigation to fully understand its conformational landscape and how it relates to its chemical behavior.

Catalytic Strategies in 2 Benzyl 1 Tosylaziridine Chemistry

Transition Metal Catalysis

Transition metals are versatile catalysts for aziridine (B145994) transformations, enabling a range of reactions from simple ring-opening to more complex cross-coupling events. acs.org The metal center can activate the aziridine ring, making it susceptible to nucleophilic attack, or participate in oxidative addition/reductive elimination cycles to form new carbon-carbon and carbon-heteroatom bonds.

Copper(II) triflate (Cu(OTf)₂) is an effective Lewis acid catalyst for promoting nucleophilic ring-opening and cycloaddition reactions of N-tosylaziridines. researchgate.netiitk.ac.in Its utility stems from its ability to activate the aziridine ring towards nucleophilic attack. iitk.ac.inorganic-chemistry.org

In one application, Cu(OTf)₂ mediates the highly regioselective SN2-type ring-opening of 2-aryl-N-tosylaziridines with various alcohols. organic-chemistry.org This reaction proceeds by coordination of the copper catalyst to the nitrogen atom of the aziridine, which enhances the electrophilicity of the ring carbons. Subsequent attack by an alcohol nucleophile occurs preferentially at the benzylic carbon, leading to the formation of β-amino ether products in excellent yields. iitk.ac.inorganic-chemistry.org For instance, the reaction of 2-phenyl-N-tosylaziridine with methanol (B129727), benzyl (B1604629) alcohol, or propargyl alcohol in the presence of Cu(OTf)₂ yields the corresponding 1,2-amino ethers with high regioselectivity. organic-chemistry.org Mechanistic studies support an SN2 pathway, ruling out the formation of a carbocation intermediate. organic-chemistry.org

Cu(OTf)₂ also catalyzes the [3+2] cycloaddition of N-tosylaziridines with nitriles to synthesize substituted imidazolines. researchgate.netiitk.ac.in In this transformation, Cu(OTf)₂ was identified as a superior catalyst compared to other Lewis acids like ZnX₂ (X=Cl, Br) in terms of reaction cleanliness, yield, and speed. iitk.ac.in The reaction of 2-phenyl-1-tosylaziridine with acetonitrile, catalyzed by one equivalent of Cu(OTf)₂, completes within 30 minutes to give the corresponding imidazoline (B1206853) in excellent yield. iitk.ac.in This methodology is applicable to a variety of aryl, alkyl, and cycloalkyl substituted N-tosylaziridines. researchgate.net

| Catalyst | Reactants | Product Type | Key Findings | Reference |

| Cu(OTf)₂ | 2-Aryl-N-tosylaziridines, Alcohols | β-Amino ethers | Highly regioselective SN2-type ring-opening. Excellent yields. | iitk.ac.in, organic-chemistry.org |

| Cu(OTf)₂ | 2-Phenyl-1-tosylaziridine, Nitriles | Imidazolines | Efficient [3+2] cycloaddition. Faster and cleaner than with other Lewis acids. | researchgate.net, iitk.ac.in |

Cationic gold(I) catalysts, often generated in situ from a gold(I) chloride source and a silver salt like silver triflate (AgOTf), have emerged as powerful and σ-philic Lewis acids for activating aziridines. rsc.orgresearchgate.net They have proven to be superior to many group 3, 12, and 13 metal catalysts in terms of catalyst loading and reaction yields for the ring-opening of N-tosylaziridines with indole (B1671886) nucleophiles. rsc.orgresearchgate.net

The reaction between indoles and 2-phenyl-N-tosylaziridine catalyzed by a gold(I) species affords β-indolylamines, which are precursors to tryptamine (B22526) derivatives. rsc.org Complete regioselectivity is observed, with the indole nucleophile attacking the benzylic carbon of the aziridine ring. rsc.orgresearchgate.net For example, using a catalytic system of AuCl/AgOTf, the reaction proceeds efficiently. rsc.org The gold catalyst's high σ-philicity allows for effective coordination to the aziridine, facilitating the SN2-type ring-opening by the indole. rsc.org This method is notable for its good to excellent yields and, when using chiral aziridines, complete stereocontrol. researchgate.net

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

| AuCl/AgOTf | 2-Phenyl-N-tosylaziridine, Indoles | β-Indolylamines | Superior to many other Lewis acids. Complete regioselectivity. Good to excellent yields. | rsc.org, researchgate.net |

| AuCl₃/AgOTf | 2-Phenyl-N-tosylaziridine, Indoles | β-Indolylamines | Effective for Friedel-Crafts type alkylation of indoles. | rsc.org |

Nickel-catalyzed reactions have enabled novel transformations of aziridines, particularly in the realm of cross-coupling. acs.org An innovative approach involves the enantioselective electrochemical reductive cross-coupling of aryl aziridines with alkenyl bromides. nih.govacs.org This method avoids the use of stoichiometric metallic reductants by employing electrochemistry, representing a more sustainable strategy. nih.gov

In a typical setup, racemic 2-phenyl-1-tosylaziridine is coupled with an alkenyl bromide like β-bromostyrene using a nickel catalyst, such as NiBr₂·DME, in the presence of a chiral bis(oxazoline) ligand. nih.govacs.org The reaction, carried out in an undivided electrochemical cell, produces enantioenriched β-aryl homoallylic amines. uzh.ch The process is stereoconvergent, meaning that both enantiomers of the starting racemic aziridine are converted into a single major enantiomer of the product, with the stereochemical outcome dictated by the chiral ligand. uzh.ch A multigram-scale electrolysis of 2-phenyl-1-tosylaziridine demonstrated the practicality of this methodology, yielding the desired product in good yield and high enantiomeric ratio. nih.govuzh.ch Mechanistic experiments suggest that the oxidative addition of the alkenyl bromide to Ni(0) is a key step, while the aziridine is likely activated via a nucleophilic ring-opening by a halide, rather than direct oxidative addition to the nickel center. acs.org

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

| NiBr₂·DME / Chiral Ligand | 2-Phenyl-1-tosylaziridine, Alkenyl Bromides | β-Aryl homoallylic amines | Enantioselective electrochemical reductive cross-coupling. Stereoconvergent process. | nih.gov, uzh.ch, acs.org |

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application has been extended to the ring-opening of aziridines. mdpi.com Palladium catalysts can facilitate the regioselective and stereospecific cross-coupling of 2-arylaziridines with various partners. acs.org

One notable example is the NHC/Pd-catalyzed C2-selective and stereospecific ring-opening cross-coupling of 2-arylaziridines with arylboronic acids. acs.org This reaction provides a synthetic route to enantioenriched β-phenethylamines. The use of N-heterocyclic carbene (NHC) ligands was found to be crucial for suppressing side reactions, such as β-hydride elimination, that were observed with phosphine-ligated palladium catalysts. acs.org The proposed mechanism involves an SN2-type oxidative addition of the aziridine to the Pd(0)-NHC complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the product and regenerate the catalyst. acs.org

In another application, palladium catalyzes the regioselective ring-opening borylation of 2-benzyl-1-tosylaziridine. rsc.org This reaction provides access to valuable borylated amine derivatives, which are versatile building blocks in organic synthesis.

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

| Pd / NHC Ligand | 2-Arylaziridines, Arylboronic acids | β-Phenethylamines | C2-selective and stereospecific cross-coupling. NHC ligands suppress side reactions. | acs.org |

| Pd catalyst | This compound, B₂pin₂ | β-Borylated amines | Regioselective ring-opening borylation. | rsc.org |

Nickel-Based Catalysts (e.g., Electrochemical Reductive Cross-Coupling)

Lewis Acid Catalysis (General)

Lewis acid catalysis is a fundamental strategy for activating electrophiles in organic synthesis. wikipedia.org In the context of aziridine chemistry, Lewis acids function by coordinating to a lone-pair bearing atom, typically the nitrogen of the aziridine ring or, more commonly, one of the sulfonyl oxygens of the N-tosyl group. wikipedia.orgresearchgate.net This coordination withdraws electron density from the aziridine, increasing the electrophilicity of the ring carbons and making them more susceptible to attack by nucleophiles. organic-chemistry.org This activation lowers the energy barrier for ring-opening, allowing reactions to proceed under milder conditions and often with high regioselectivity. wikipedia.org A wide variety of Lewis acids, including those based on boron, copper, zinc, and scandium, have been employed to mediate the ring-opening of N-activated aziridines with a diverse range of nucleophiles. researchgate.netiitk.ac.inresearchgate.net

Boron trifluoride (BF₃), often used as its diethyl etherate complex (BF₃·OEt₂), is a classic and powerful Lewis acid that has been widely used to promote the ring-opening of aziridines. rsc.orgresearchgate.net It is considered a "hard" Lewis acid, forming strong interactions with the hard oxygen atoms of the tosyl group. researchgate.net

BF₃·OEt₂ has been shown to be particularly effective in controlling the regioselectivity of nucleophilic attack on unsymmetrical aziridines. rsc.orgresearchgate.net For instance, in the reaction of indoles with 2-methyl-N-tosylaziridine, an excess of boron trifluoride etherate can almost completely direct the nucleophilic attack to the more sterically hindered carbon atom of the aziridine ring. researchgate.net This level of regiocontrol is often challenging to achieve with other catalytic systems. rsc.org While catalytic amounts of other Lewis acids often lead to mixtures of regioisomers, the use of a stoichiometric or super-stoichiometric amount of BF₃·OEt₂ is sometimes necessary to achieve high selectivity by strongly coordinating to both the aziridine and the nucleophile, thereby directing the reaction pathway. rsc.orgresearchgate.net

| Catalyst | Reactants | Product Type | Key Findings | Reference |

| BF₃·OEt₂ | 2-Alkyl-N-tosylaziridines, Indoles | β-Indolylamines | Promotes nucleophilic attack at the more hindered carbon. Often requires stoichiometric amounts for high regioselectivity. | rsc.org, researchgate.net |

Antimony Pentachloride

Antimony pentachloride (SbCl₅) serves as a potent Lewis acid catalyst in organic transformations, including the ring-opening of activated aziridines. sci-hub.seresearchgate.net Its utility has been demonstrated in the Friedel–Crafts-type alkylation of electron-rich arenes with 2-phenyl-N-tosylaziridine, a compound structurally similar to this compound. In a comparative study, the catalytic efficiency of SbCl₅ was evaluated against an aminium radical-cation salt, "Magic Blue". acs.org

Magnesium(II) Complexes

Magnesium(II) complexes have emerged as effective catalysts for the ring-opening of aziridines. Various magnesium-based systems are utilized to promote reactions with a range of nucleophiles. For instance, the combination of nBu₂Mg and a chiral oxazoline (B21484) ligand catalyzes the enantioselective ring-opening of N-(2-picolinoyl)aziridines. rsc.org

In another application, Mg(OTf)₂ in conjunction with an N,N'-dioxide ligand was used for the desymmetrization of meso-aziridines with pyrazoles, affording products in good yields (up to 99%) and enantioselectivities (up to 94% ee). rsc.org The mechanism proposed for these transformations involves the formation of a chiral magnesium catalyst that coordinates with the aziridine, facilitating a nucleophilic attack. rsc.org Furthermore, MgCl₂ has been identified as a crucial additive in the nickel-catalyzed electrochemical reductive cross-coupling of 2-phenyl-1-tosylaziridine with alkenyl bromides, highlighting its role in modulating reactivity.

Lanthanide-Based Lewis Acids

Lanthanide-based Lewis acids, particularly their triflate salts (Ln(OTf)₃), are widely employed to catalyze the ring-opening of N-sulfonyl aziridines. Their high Lewis acidity, combined with their hard nature, makes them effective in activating the aziridine ring towards nucleophilic attack. arkat-usa.org A common application is in the reaction of indoles with aziridines bearing electron-withdrawing groups. This approach is valued for achieving high regioselectivity in the synthesis of α-aryl tryptamines.

The catalytic activity of lanthanides stems from their ability to coordinate to the nitrogen atom of the tosylaziridine, enhancing the electrophilicity of the ring carbons and facilitating the Sₙ2-type ring-opening by a nucleophile. This strategy provides a reliable method for constructing carbon-carbon and carbon-heteroatom bonds.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.

Graphene-Based Nanohybrids (e.g., CoFe@rGO)

A magnetically separable graphene-based nanohybrid, CoFe@rGO, has been successfully utilized as a heterogeneous catalyst for the regioselective ring-opening of (S)-(+)-2-benzyl-1-(p-tolylsulfonyl)aziridine with various aromatic amines. acs.orgthieme-connect.demdpi.com This catalyst promotes the synthesis of benzenesulfonamide (B165840) derivatives under mild, solvent-free conditions. acs.orgthieme-connect.de The nucleophilic attack of the aryl amine occurs selectively at the more substituted benzylic carbon of the aziridine ring. mdpi.com

Key advantages of this protocol include its environmental friendliness, efficiency, short reaction times (9–24 minutes), low catalyst loading, and excellent product yields (64–92%). acs.org The CoFe@rGO catalyst is robust and can be magnetically recovered and reused for at least six consecutive runs without a significant loss in its catalytic activity. mdpi.com The formation and stability of the nanohybrid have been confirmed through various spectroscopic and analytical techniques, including FT-IR, FE-SEM, XRD, and EDX. acs.orgthieme-connect.de

Table 1: CoFe@rGO-Catalyzed Ring Opening of (S)-(+)-2-Benzyl-1-tosylaziridine with Aromatic Amines

Organocatalysis

Organocatalysis provides a metal-free alternative for promoting reactions of this compound. Various non-metallic small molecules can catalyze its ring-opening.

One approach involves the use of chiral bifunctional quaternary ammonium (B1175870) salts as phase-transfer catalysts. jku.at These catalysts have been applied to the enantioselective ring-opening of 2-phenyl-1-tosylaziridine with β-ketoesters, achieving yields up to 84% and enantiomeric excess up to 82% for the major diastereomer. jku.at This method relies on the catalyst's ability to form a chiral ion pair that directs the nucleophilic attack.

Guanidine superbases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective organocatalysts for the ring-opening of N-tosylaziridines with acid anhydrides. nih.gov These reactions proceed under mild conditions to afford β-amino esters in excellent yields. The polymer-supported version, PS-TBD, can also be used, allowing for easy recovery and reuse. nih.gov Additionally, organic superbases like the phosphazene t-Bu-P₄ have been used to catalyze the anionic ring-opening polymerization of 2-phenyl-N-tosylaziridine. nih.gov Another example is the use of tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), which catalyzes the ring-opening of N-tosylaziridines with silylated nucleophiles in excellent yields. psu.edu

Role of Additives and Co-Catalysts in Reaction Control

Additives and co-catalysts play a crucial role in controlling the outcome of reactions involving this compound by influencing reaction rates, selectivity, and catalyst stability.

In nickel-catalyzed cross-coupling reactions, additives are often essential. For the coupling of aliphatic N-tosylaziridines with organozinc reagents, lithium chloride (LiCl) is critical when the reaction is performed in DMA, as it is believed to facilitate a faster transmetalation step. organic-chemistry.org In a separate nickel-catalyzed electrochemical coupling, magnesium chloride (MgCl₂) was employed as an additive.

In iridium-catalyzed reactions, sodium iodide (NaI) has been used as an additive for the ring-opening of N-Boc-azabenzonorbornadienes with secondary amines. rsc.org Similarly, silver salts such as AgSbF₆ and AgNTf₂ are often used as co-catalysts in rhodium-catalyzed aziridinations to enhance catalyst performance. rsc.org The choice of base, such as CsOAc or CsOPiv, can also significantly impact the yield. rsc.org

In some cases, the conjugate acid of a base used in the reaction can act as a co-catalyst. For example, in a nickel-catalyzed electrochemical reaction, triethylammonium (B8662869) halides (Et₃N·HX), formed from the triethylamine (B128534) base, were found to facilitate the ring-opening of the aziridine. acs.org These examples underscore the importance of carefully selecting additives and co-catalysts to optimize catalytic transformations of this compound.

Conclusion and Future Perspectives

Current Challenges in 2-Benzyl-1-tosylaziridine Synthesis and Reactivity

Despite significant progress, the synthesis and manipulation of this compound are not without their difficulties. A primary challenge lies in achieving high levels of stereocontrol, particularly in the creation of enantioenriched aziridines. While methods for asymmetric aziridination exist, they can be substrate-dependent and may require carefully tailored chiral catalysts or auxiliaries. nih.gov

The reactivity of the aziridine (B145994) ring, while synthetically advantageous, also presents challenges in controlling reaction outcomes. The regioselectivity of nucleophilic ring-opening reactions is a persistent issue. Nucleophiles can attack either the benzylic carbon (C2) or the less substituted carbon (C3), and directing the attack to a specific site often requires careful selection of catalysts and reaction conditions. For instance, gold(I) catalysis has shown promise in achieving high regioselectivity in the ring-opening of 2-phenyl-N-tosylaziridine with indoles, but achieving similar control with 2-alkylaziridines remains a significant hurdle. rsc.org

Furthermore, the stability of this compound and its derivatives can be a concern. The strained three-membered ring is susceptible to decomposition, particularly under harsh reaction conditions. rsc.org Competing reaction pathways, such as Meinwald rearrangement to form an imine, can also diminish the yield of the desired product in certain transformations. taylorandfrancis.com The nature of the activating group on the nitrogen atom also plays a crucial role in the aziridine's reactivity, with different sulfonyl groups potentially leading to varied outcomes. acs.org

A summary of key challenges is presented below:

| Challenge | Description |

| Stereocontrol | Achieving high enantioselectivity and diastereoselectivity in synthesis and subsequent reactions. |

| Regioselectivity | Controlling the site of nucleophilic attack during ring-opening reactions. rsc.org |

| Stability | Preventing decomposition and side reactions of the strained aziridine ring. rsc.orgtaylorandfrancis.com |

| Reaction Control | Managing competing reaction pathways and the influence of the N-activating group. taylorandfrancis.comacs.org |

Emerging Trends and Novel Transformative Pathways

In response to the existing challenges, several exciting trends and novel synthetic strategies involving this compound are emerging. A significant development is the expanding use of transition metal catalysis to mediate unique transformations. Nickel-catalyzed cross-coupling reactions, for example, have enabled the formation of C-C bonds through the ring-opening of styrenyl aziridines with organozinc reagents and arylboronic acids. acs.org These methods offer mild conditions and high functional group tolerance. acs.org

Photoredox and electrochemical catalysis are also gaining traction as powerful tools for activating aziridines. These approaches allow for novel transformations under mild conditions, often avoiding the need for harsh reagents. For instance, an asymmetric electrochemical organonickel-catalyzed reductive cross-coupling of aryl aziridines with aryl iodides has been developed to produce β-phenethylamines with good to excellent enantioselectivity. nih.gov Similarly, the merger of nickel and hydrogen-atom-transfer photocatalysis has enabled the challenging coupling of N-tosyl styrenyl aziridines with aldehydes. acs.org

Multicomponent reactions involving aziridines are another promising area, offering a streamlined approach to complex molecules from simple precursors. nih.gov Furthermore, the use of magnetically retrievable nanocatalysts, such as cobalt-ferrite-graphene oxide nanohybrids, is being explored for efficient and environmentally friendly ring-opening reactions. scispace.comresearchgate.net These catalysts can be easily separated and reused, adding a layer of sustainability to the synthetic process. scispace.comresearchgate.net

Future Directions in Catalysis and Asymmetric Synthesis

The future of this compound chemistry will likely be shaped by advancements in catalysis and a deeper understanding of its reaction mechanisms. The development of more efficient, selective, and sustainable catalysts will be a key focus. numberanalytics.com This includes the design of novel ligands for transition metal catalysts to fine-tune their reactivity and selectivity. uzh.ch The exploration of single-atom catalysts, which offer maximum atom efficiency and unique catalytic properties, could also open up new avenues for aziridine transformations. numberanalytics.com

Computational modeling and simulation are poised to play an increasingly important role in the field. numberanalytics.com Density functional theory (DFT) calculations can provide valuable insights into reaction mechanisms, helping to explain observed stereochemical outcomes and predict the efficacy of new catalyst designs. ugent.be This predictive power can accelerate the discovery of novel and more efficient synthetic methods. numberanalytics.com

In the realm of asymmetric synthesis, the kinetic resolution of racemic aziridines and the desymmetrization of meso-aziridines will continue to be important areas of research. rsc.org The development of organocatalytic methods, which avoid the use of potentially toxic and expensive metals, is a particularly attractive direction. Chiral phosphoric acids, for example, have shown promise as catalysts for the enantioselective ring-opening of aziridines. rsc.org

The application of this compound as a versatile building block for the synthesis of biologically active compounds and complex N-heterocycles remains a major driving force in the field. chemimpex.com Future research will likely focus on developing stereoconvergent methodologies that can transform a racemic mixture of the aziridine into a single, enantioenriched product. uzh.ch The late-stage functionalization of complex molecules using aziridine chemistry also holds significant potential for drug discovery and development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyl-1-tosylaziridine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-closing strategies. For example, a modified procedure for related aziridines involves heating 2-fluorobenzaldehyde derivatives with amines in polar aprotic solvents (e.g., DMF) under reflux, monitored by TLC . Yield optimization requires adjusting stoichiometry, solvent choice (e.g., DMF vs. acetonitrile), and temperature gradients. Post-reaction workup, such as extraction with ethyl acetate and purification via column chromatography, is critical for isolating high-purity products. Comparative studies suggest that catalytic bases (e.g., K₂CO₃) enhance reaction efficiency by deprotonating intermediates .

Q. How should researchers select appropriate characterization techniques (e.g., NMR, X-ray crystallography) to confirm the structure of this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to identify proton environments and carbon frameworks, focusing on diagnostic peaks like aziridine ring protons (δ 1.5–3.0 ppm) and tosyl group aromatic signals (δ 7.0–8.0 ppm) . For stereochemical confirmation, X-ray crystallography is recommended, though it requires high-quality single crystals. Elemental analysis (e.g., %N) validates molecular composition, as demonstrated in analogous aziridine syntheses .

Q. What experimental protocols ensure reproducibility in aziridine ring formation under varying laboratory conditions?

- Methodological Answer : Standardize reaction parameters (solvent purity, inert atmosphere, temperature control) and document deviations. For example, microwave-assisted synthesis (e.g., 150°C for 20 hours in DMF) reduces variability compared to conventional heating . Include internal controls, such as spiking reactions with known intermediates, to verify progression. Pre-register protocols in open-access repositories to align with reproducibility best practices .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the regioselectivity of this compound in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states to identify preferential attack sites (e.g., benzyl vs. tosyl substituents). Compare calculated activation energies for nucleophilic attack at C1 vs. C2 positions. Validate models against experimental kinetic data, such as rate constants for reactions with amines or thiols. Tools like Gaussian or ORCA are standard for such analyses .

Q. What strategies can resolve contradictions in reported reactivity patterns of this compound across different studies?

- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., solvent polarity, nucleophile strength). Replicate conflicting experiments under controlled conditions, using high-purity reagents and in-situ monitoring (e.g., FTIR). For example, conflicting stereochemical outcomes in ring-opening may arise from trace moisture; thus, rigorous drying of solvents and substrates is essential . Publish negative results to clarify literature ambiguities .

Q. How do steric and electronic effects influence the stability of this compound in catalytic asymmetric reactions?

- Methodological Answer : Perform Hammett studies to correlate substituent electronic parameters (σ) with reaction rates. Steric effects are quantified using Tolman’s cone angles for catalysts (e.g., chiral phosphines). For instance, bulky ligands may hinder approach to the aziridine’s less substituted carbon, altering enantioselectivity. Cross-reference with crystallographic data to validate steric models .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing kinetic data in aziridine ring-opening studies?

- Methodological Answer : Use non-linear regression to fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics). Compare Akaike Information Criterion (AIC) values to select the best-fit model. For enantiomeric excess (ee) determination, chiral HPLC or Mosher ester analysis paired with ANOVA validates significance .

Q. How should researchers address ethical and safety considerations when handling this compound in toxicology studies?

- Methodological Answer : Follow institutional guidelines for hazardous compound handling (e.g., fume hoods, PPE). Document Material Safety Data Sheets (MSDS) for aziridines, emphasizing their potential alkylating agent properties. For in vivo studies, obtain ethics committee approval and adhere to the "3Rs" (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.